

# 2-Cyclopropoxyethanol: Technical Profile and Synthetic Evolution

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## Compound of Interest

Compound Name: 2-Cyclopropoxyethanol

CAS No.: 20117-44-6

Cat. No.: B3049298

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**CAS No: 20117-44-6 | Formula: C<sub>5</sub>H<sub>10</sub>O<sub>2</sub> | Role: Critical Pharmacophore Intermediate[1]**

## Executive Summary

**2-Cyclopropoxyethanol** (Cyclopropyl-2-hydroxyethyl ether) is a specialized aliphatic ether-alcohol used primarily as a strategic building block in medicinal chemistry.[1] While historically a chemical curiosity arising from the study of acetal rearrangements, it has recently gained industrial prominence as the key intermediate for Bexagliflozin (Brenzavvy™), a Sodium-Glucose Cotransporter 2 (SGLT2) inhibitor approved by the FDA in 2023 for Type 2 Diabetes.

Its structural significance lies in the cyclopropyl ether moiety. In drug design, this group serves as a bioisostere for alkyl ethers, offering enhanced metabolic stability against cytochrome P450 oxidation and improved lipophilicity compared to standard ethoxy or methoxy groups.[1]

## Historical Genesis and Discovery

The history of **2-cyclopropoxyethanol** is bifurcated into its early academic discovery as a product of rearrangement reactions and its modern "rediscovery" as a scalable pharmaceutical intermediate.

### The Early Academic Era (1960s–1980s)

The compound first appeared in chemical literature during the "golden age" of cyclopropane chemistry in the 1960s. Early syntheses were often serendipitous or proof-of-concept studies for the Simmons-Smith reaction (cyclopropanation of olefins).

- Initial Route: The direct cyclopropanation of ethylene glycol monovinyl ether (2-vinyloxyethanol) using diiodomethane and a zinc-copper couple.
- Limitations: This route was plagued by low yields due to the competing chelation of the zinc reagent by the free hydroxyl group and the inherent instability of vinyl ethers. It remained a laboratory-scale method, unsuitable for kilogram-scale production.<sup>[1]</sup>

## The Industrial Renaissance (2000s–Present)

The molecule's trajectory changed with the development of SGLT2 inhibitors. Pharmaceutical engineers required a robust method to install the cyclopropoxy group onto a glucose-derivative scaffold. The "Process Route"—involving the magnesium-mediated rearrangement of a bromo-acetal—emerged as the dominant synthetic strategy, allowing for multi-ton manufacturing.

## Synthetic Methodologies

The synthesis of **2-cyclopropoxyethanol** illustrates a classic shift from "Academic Retro-synthesis" (Method A) to "Process Chemistry" (Method B).

### Method A: The Simmons-Smith Cyclopropanation (Historical)<sup>[1]</sup>

- Reagents: 2-Vinyloxyethanol, Diiodomethane (ngcontent-ng-c1989010908="" \_ngghost-ng-c2127666394="" class="inline ng-star-inserted">  
) , Zn-Cu couple (or  
).
- Mechanism: Carbenoid transfer to the electron-rich alkene.
- Why it Failed Scale-up:
  - Safety: Organozinc reagents are pyrophoric; diiodomethane is expensive and toxic.

- Atom Economy: Generates stoichiometric zinc iodide waste.
- Purification: Difficult separation of the product from unreacted vinyl ether.

## Method B: The Intramolecular Grignard Rearrangement (Industrial Standard)

This is the current state-of-the-art method used in the manufacturing of Bexagliflozin. It utilizes a "masked" cyclopropane in the form of a bromo-dioxolane.

### Protocol Overview

- Precursor Synthesis: Reaction of Acrolein with Ethylene Glycol and HBr to form 2-(2-bromoethyl)-1,3-dioxolane.<sup>[1]</sup>
- Grignard Formation & Rearrangement: The bromo-dioxolane is treated with Magnesium.<sup>[2]</sup> The resulting Grignard intermediate undergoes an intramolecular 1,3-elimination (nucleophilic attack on the acetal) to close the cyclopropane ring and open the dioxolane ring simultaneously.

### Step-by-Step Protocol (Process Scale)

- Step 1: Activation. A reactor is charged with Magnesium turnings (1.5 equiv) and anhydrous THF. A catalytic amount of Iodine (ngcontent-ng-c1989010908="" \_ngghost-ng-c2127666394="" class="inline ng-star-inserted"> ) and 1,2-dibromoethane (0.1 equiv) is added to activate the Mg surface (Entrainment).
- Step 2: Addition. A solution of 2-(2-bromoethyl)-1,3-dioxolane in THF is added slowly to the refluxing mixture.<sup>[1]</sup>
  - Critical Control Point: The reaction is highly exothermic. The addition rate must be controlled to maintain a gentle reflux without runaway.
- Step 3: Rearrangement. The formed Grignard species ( ) spontaneously attacks the acetal oxygen/carbon center, expelling the alkoxide.
- Step 4: Quench. The reaction is quenched with aqueous Ammonium Chloride (

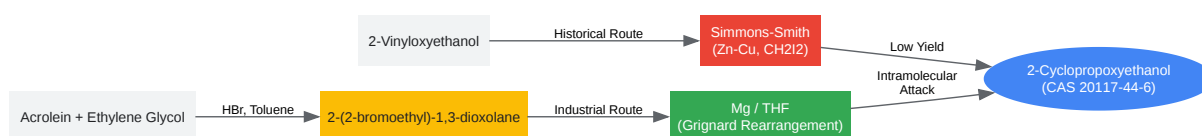
).

- Step 5: Isolation. The product is extracted into Ethyl Acetate or Toluene and distilled.

Yield: Typically 75–85% on a multi-kilogram scale.

## Mechanistic Visualization

The following diagram illustrates the divergence between the historical Simmons-Smith route and the modern Grignard Rearrangement route.



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Figure 1: Comparison of Synthetic Pathways.[1] The Industrial Route (Green) avoids hazardous carbenoids used in the Historical Route (Red).

## Application in Drug Development: Bexagliflozin

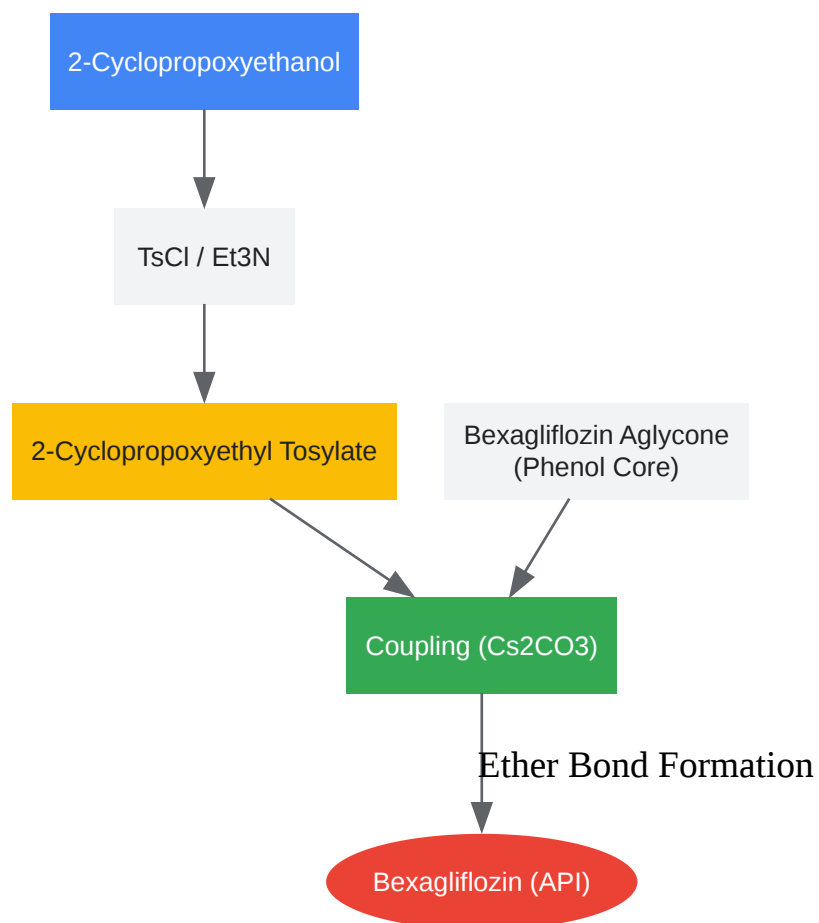
The primary commercial driver for **2-cyclopropoxyethanol** is the synthesis of Bexagliflozin. In this context, the alcohol functionality is converted to a leaving group (Tosylate) to alkylate the phenol of the pharmacophore.

### The Bexagliflozin Workflow

- Activation: **2-Cyclopropoxyethanol** is reacted with p-Toluenesulfonyl Chloride (TsCl) to form 2-cyclopropoxyethyl tosylate.[1]
- Coupling: The tosylate is reacted with the sugar-aglycone core (a C-aryl glucoside phenol) under basic conditions (

).

- Result: The cyclopropoxyethyl tail is attached, conferring the specific potency and selectivity profile of Bexagliflozin.



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Figure 2: The role of **2-Cyclopropoxyethanol** in the convergent synthesis of Bexagliflozin.[1]

## Technical Specifications & Safety

Property	Data
CAS Number	20117-44-6
IUPAC Name	2-(Cyclopropoxy)ethanol
Molecular Weight	102.13 g/mol
Boiling Point	~140°C (at 760 mmHg)
Density	~1.0 g/mL
Solubility	Miscible with THF, DCM, Ethyl Acetate; Moderate water solubility.[1]
Stability	Stable under basic/neutral conditions. Acid Sensitive: Strong acids can open the cyclopropane ring.

## Handling Precautions

- Flammability: Moderate fire hazard (Flash point approx 45-50°C).[1]
- Reactivity: Incompatible with strong oxidizing agents.
- Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent peroxide formation at the ether linkage over long durations.

## References

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